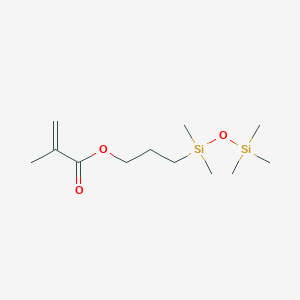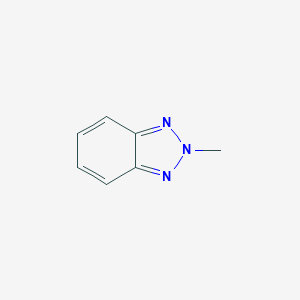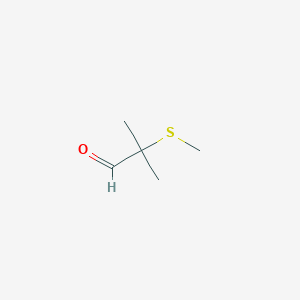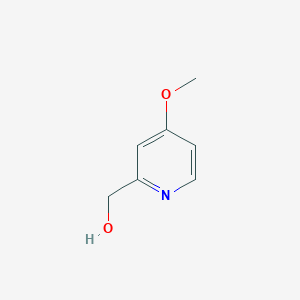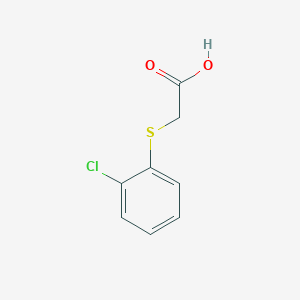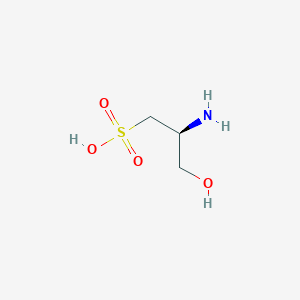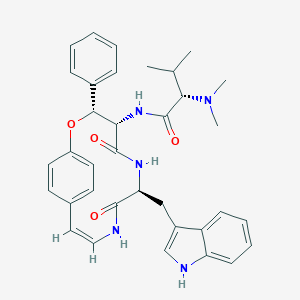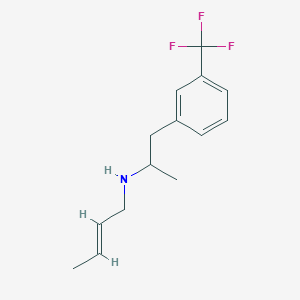
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, also known as BTF, is a synthetic compound that belongs to the class of phenethylamine derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the brain and peripheral tissues. BTF has been used as a research tool to study the function of TAAR1 and its potential therapeutic applications.
Mecanismo De Acción
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine acts as an agonist of TAAR1, which is a G protein-coupled receptor that is expressed in the brain and peripheral tissues. Upon activation by N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, TAAR1 activates a signaling cascade that leads to the modulation of neurotransmitter release and neuronal activity. Specifically, TAAR1 activation leads to the inhibition of dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction.
Efectos Bioquímicos Y Fisiológicos
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and neuronal activity. Specifically, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is its high potency and selectivity for TAAR1. This allows researchers to specifically target this receptor and study its function in various biological processes. Another advantage is that N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. Additionally, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has not been extensively studied in vivo, which means that its effects in living organisms are not well characterized.
Direcciones Futuras
There are several future directions for research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and its potential therapeutic applications. One area of interest is the role of TAAR1 in addiction and substance abuse disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for addiction.
Another area of interest is the role of TAAR1 in mood disorders and schizophrenia. TAAR1 has been implicated in the regulation of dopamine and serotonin signaling, which are neurotransmitters that are dysregulated in these disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for these disorders.
Overall, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a valuable research tool for studying the function of TAAR1 and its potential therapeutic applications. Future research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and other TAAR1 agonists may lead to the development of new treatments for addiction, mood disorders, and schizophrenia.
Métodos De Síntesis
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the alkylation of 2-nitropropene with 1-bromo-2-butene to yield 2-(2-but-3-enyl)-2-nitropropane. The nitro group is then reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with trifluoroacetic anhydride and paraformaldehyde to yield N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine.
Aplicaciones Científicas De Investigación
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been used extensively as a research tool to study the function of TAAR1, which is a receptor that is involved in the modulation of neurotransmitter release and neuronal activity. TAAR1 has been implicated in a variety of physiological and pathological processes, including addiction, mood disorders, and schizophrenia. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to activate TAAR1 with high potency and selectivity, making it a valuable tool for studying the role of this receptor in various biological processes.
Propiedades
Número CAS |
15270-45-8 |
|---|---|
Nombre del producto |
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine |
Fórmula molecular |
C14H18F3N |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
(E)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h3-7,10-11,18H,8-9H2,1-2H3/b4-3+ |
Clave InChI |
MSWGGPYUPPKTIQ-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
SMILES canónico |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Sinónimos |
N-(2-Butenyl)-α-methyl-m-(trifluoromethyl)phenethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



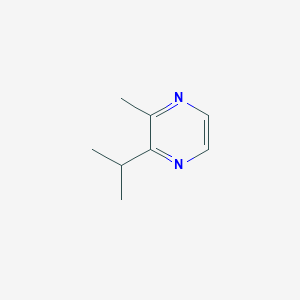
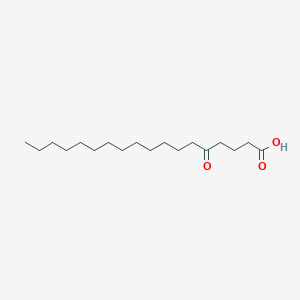
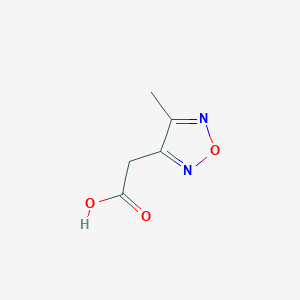
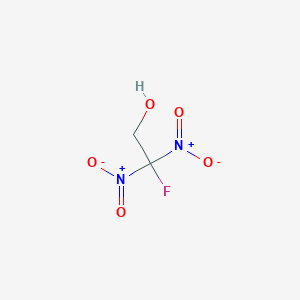
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
